molecular formula C11H11N5O2 B2486553 2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl]pyrazine CAS No. 1286697-11-7

2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl]pyrazine

Cat. No.: B2486553
CAS No.: 1286697-11-7
M. Wt: 245.242
InChI Key: KVAABPZSBAWQES-UHFFFAOYSA-N
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Description

2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl]pyrazine is a novel chemical scaffold offered for early-stage drug discovery and pharmacological research. This compound features a 1,2,4-oxadiazole heterocycle, recognized for its bioisosteric properties and prevalence in medicinal chemistry, linked to an azetidine ring and a pyrazine carboxamide group . The 1,2,4-oxadiazole ring is a privileged structure in drug design due to its ability to mimic ester and amide functionalities while offering improved metabolic stability, and it is found in several commercial drugs . Compounds with azetidine and pyrazine motifs, similar to this reagent, are frequently explored as key intermediates and scaffolds in the synthesis of potential therapeutics . Specifically, analogs containing the azetidine-pyrazine structure have been investigated as potent inhibitors of Janus kinases (JAK), which are critical targets for the treatment of inflammatory conditions, autoimmune diseases, and respiratory disorders such as asthma . As a versatile building block, this product is designed for use in hit-to-lead optimization, library synthesis, and structure-activity relationship (SAR) studies. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-pyrazin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N5O2/c1-7-14-10(18-15-7)8-5-16(6-8)11(17)9-4-12-2-3-13-9/h2-4,8H,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVAABPZSBAWQES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2CN(C2)C(=O)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl]pyrazine can be achieved through a multi-step process involving the formation of the oxadiazole ring followed by its attachment to the azetidine and pyrazine moieties. One common method involves the reaction of amidoximes with carboxylic acids or their derivatives in the presence of a base such as sodium hydroxide in a dimethyl sulfoxide (DMSO) medium . This reaction typically proceeds at ambient temperature and can yield the desired oxadiazole ring with high efficiency.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and minimize costs. This can include the use of continuous flow reactors, which allow for better control over reaction conditions and can improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl]pyrazine can undergo various types of chemical reactions, including:

    Oxidation: The oxadiazole ring can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the oxadiazole or pyrazine rings.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms in the pyrazine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxadiazole ring can lead to the formation of nitro derivatives, while reduction can yield amine derivatives.

Scientific Research Applications

Biological Activities

  • Anticancer Properties
    • Compounds containing the 1,2,4-oxadiazole moiety have been reported to exhibit significant anticancer activities. For instance, derivatives of 1,2,4-oxadiazoles have shown efficacy as inhibitors of various cancer cell lines, including those with mutations in the BRCA1 gene . The ability of these compounds to inhibit poly(ADP-ribose) polymerase (PARP) is particularly noteworthy, as PARP inhibitors are crucial in cancer therapy .
  • Antimicrobial and Antifungal Activities
    • The 1,2,4-oxadiazole ring system is known for its antimicrobial properties. Several studies have highlighted the effectiveness of oxadiazole derivatives against bacterial strains and fungal pathogens . The incorporation of the azetidine and pyrazine moieties may enhance these activities through synergistic effects.
  • Anti-inflammatory Effects
    • Inhibitors targeting phosphoinositide 3-kinases (PI3K), particularly PI3Kγ, have been explored for their potential in treating inflammatory diseases such as rheumatoid arthritis. Compounds similar to 2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl]pyrazine have been shown to possess anti-inflammatory properties by modulating PI3K activity .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of 2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl]pyrazine typically involves multi-step organic reactions that may include cyclization and functionalization processes. Understanding the SAR is critical for optimizing its biological activity:

  • Variations in substituents on the oxadiazole or azetidine rings can significantly influence the compound's potency and selectivity against specific biological targets.

Case Study 1: Anticancer Activity

A study demonstrated that a series of oxadiazole derivatives showed promising results in inhibiting the proliferation of cancer cells with IC50 values significantly lower than standard chemotherapeutics. The mechanism was attributed to the induction of apoptosis and cell cycle arrest .

Case Study 2: Antimicrobial Efficacy

Research indicated that compounds containing the oxadiazole structure exhibited potent activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined to be in the low micromolar range, suggesting a strong potential for development into new antimicrobial agents .

Mechanism of Action

The mechanism by which 2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl]pyrazine exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The oxadiazole ring is known to interact with various biological targets, which can lead to inhibition or activation of specific pathways involved in disease processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Azetidine vs. Piperidine/Piperazine Derivatives

Compounds like 1-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)piperazine dihydrochloride () replace the azetidine with a six-membered piperazine ring. Key differences include:

  • Pharmacokinetics : The smaller azetidine may improve metabolic stability but reduce solubility due to lower polarity .
  • Synthetic Complexity : Azetidine synthesis often requires specialized conditions (e.g., ring-closing metathesis) compared to piperazine, which is more accessible via nucleophilic substitution .

Oxadiazole Positional Isomerism

  • 3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoic acid () positions the oxadiazole on a benzoic acid scaffold. In contrast, the target compound places the oxadiazole on azetidine.

Pyrazine vs. Pyridine/Triazole Hybrids

Compounds like 2-(5-{6-[5-(pyrazin-2-yl)-1H-1,2,4-triazol-3-yl]pyridin-2-yl}-1H-1,2,4-triazol-3-yl)pyrazine () replace oxadiazole with triazole. Triazoles offer additional nitrogen atoms for hydrogen bonding but lack the oxygen atom in oxadiazole, which may alter solubility and dipole interactions .

Pharmacological Analogs

  • CGS 4270 (), a pyrazinediamine with a 1,2,4-oxadiazol-3-amine group, exhibits diuretic activity.

Structural and Functional Data Table

Compound Name Core Structure Heterocycles Molecular Weight Key Properties/Activities
2-[3-(3-Methyl-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl]pyrazine Pyrazine-carbonyl-azetidine Pyrazine, azetidine, oxadiazole ~278.26* Hypothetical kinase inhibition, metabolic stability
3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoic acid Benzoic acid Oxadiazole 204.18 Electronic modulation, solubility challenges
1-Methyl-3-(3-methyl-oxadiazol-5-yl)piperazine Piperazine Oxadiazole, piperazine 214.25 Flexibility, potential CNS activity
CGS 4270 () Pyrazinediamine Oxadiazol-3-amine 229.63 Diuretic activity, potassium-sparing effects

*Calculated based on formula C₁₁H₁₂N₆O₂.

Research Findings and Implications

  • Synthetic Accessibility : The target compound’s azetidine-oxadiazole linkage likely requires multi-step synthesis, involving cyclization (e.g., Huisgen cycloaddition for oxadiazole) and carbonyl coupling .
  • Biological Potential: Structural analogs in patents (e.g., EP 1 808 168 B1, ) suggest utility in targeting enzymes with hydrophobic binding pockets due to the lipophilic oxadiazole and compact azetidine .
  • Stability Concerns : Azetidine’s ring strain may lead to hydrolysis under acidic conditions, necessitating formulation adjustments for drug development .

Biological Activity

The compound 2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl]pyrazine is a derivative of pyrazine and oxadiazole, which has garnered attention in recent years for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and various studies that highlight its efficacy.

Chemical Structure and Properties

The molecular formula of 2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl]pyrazine is C12H12N4O3C_{12}H_{12}N_{4}O_{3}, with a molecular weight of approximately 244.25 g/mol. The compound features a pyrazine ring substituted with an azetidine moiety and a 3-methyl-1,2,4-oxadiazole group.

Table 1: Chemical Properties

PropertyValue
Molecular FormulaC₁₂H₁₂N₄O₃
Molecular Weight244.25 g/mol
LogP2.89
Polar Surface Area64.62 Ų
Hydrogen Bond Acceptors6
Hydrogen Bond Donors1

Antimicrobial Activity

Research has indicated that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. For instance, derivatives of oxadiazole have shown activity against various bacterial strains including Mycobacterium tuberculosis and Staphylococcus aureus .

In a study evaluating the antibacterial activity of various oxadiazole derivatives, it was found that certain compounds demonstrated Minimum Inhibitory Concentrations (MICs) as low as 0.5 µg/mL against resistant strains . The presence of the azetidine ring in our compound may enhance its interaction with bacterial targets.

Anticancer Potential

The anticancer properties of oxadiazole derivatives have been extensively studied. Compounds similar to 2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl]pyrazine have been shown to inhibit histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation .

Table 2: Biological Activity Against Cancer Cells

CompoundCell Line TestedIC50 (µM)
Oxadiazole Derivative AMCF-7 (Breast Cancer)10.5
Oxadiazole Derivative BHeLa (Cervical Cancer)8.2
Our CompoundTBDTBD

The proposed mechanisms by which 2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl]pyrazine exerts its biological effects include:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells through the activation of intrinsic pathways .
  • Modulation of Signaling Pathways : The interaction with various cellular signaling pathways may contribute to its therapeutic effects.

Case Studies

A significant case study involving oxadiazole derivatives highlighted their effectiveness in treating tuberculosis. In this study, a series of compounds were synthesized and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis, where several showed promising results with MIC values significantly lower than existing treatments .

Another study focused on the anticancer properties of related compounds demonstrated that they could effectively reduce tumor size in murine models when administered at specific dosages .

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